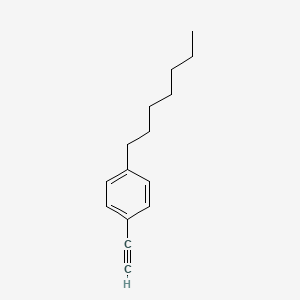

1-Ethynyl-4-heptylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-heptylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20/c1-3-5-6-7-8-9-15-12-10-14(4-2)11-13-15/h2,10-13H,3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWOIXKFXVUJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379400 | |

| Record name | 1-ethynyl-4-heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-12-0 | |

| Record name | 1-Ethynyl-4-heptylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethynyl-4-heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethynyl-4-heptylbenzene CAS number 79887-12-0

An In-depth Technical Guide to 1-Ethynyl-4-heptylbenzene (CAS: 79887-12-0)

Introduction

This compound is a disubstituted benzene derivative featuring both a terminal alkyne (ethynyl) group and a saturated seven-carbon alkyl (heptyl) chain. This unique bifunctional architecture—a rigid, reactive rod-like acetylenic moiety combined with a flexible, lipophilic alkyl tail—makes it a valuable and versatile intermediate in advanced organic synthesis. While not an end-product itself, its utility is realized in its capacity to serve as a foundational building block for more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, robust analytical characterization methods, and its principal applications in materials science and drug discovery.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in any synthetic or developmental workflow. The key identifiers and physicochemical characteristics of this compound are summarized below.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 79887-12-0 | [1][2][4] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 4-heptylphenylacetylene | [4] |

| Molecular Formula | C₁₅H₂₀ | [1][3] |

| Molecular Weight | 200.32 g/mol | [1][4] |

| SMILES | CCCCCCCC1=CC=C(C=C1)C#C | [1][4] |

| InChIKey | CFWOIXKFXVUJPA-UHFFFAOYSA-N | [1][3][4] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Storage | 2-8°C, under inert atmosphere | [2] |

Synthesis: The Sonogashira Coupling Approach

The most reliable and widely adopted method for synthesizing 1,4-disubstituted ethynylbenzene derivatives is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The synthesis of this compound is strategically performed in two stages: (1) coupling of the aryl halide with a protected alkyne to prevent side reactions, followed by (2) in-situ or subsequent deprotection to yield the terminal alkyne.

Retrosynthetic Analysis and Strategy

The core logic of the synthesis is to disconnect the target molecule at the sp-sp² carbon-carbon bond. This identifies two commercially available or readily synthesized precursors: an aryl halide (1-bromo- or 1-iodo-4-heptylbenzene) and an acetylene source.

Causality of Reagent Choice: Using a protected alkyne like trimethylsilylacetylene (TMSA) is a critical strategic decision. The TMS group prevents the undesired homocoupling of the alkyne (Glaser coupling), which can occur under the reaction conditions, thereby increasing the yield and purity of the desired cross-coupled product.

Sources

- 1. This compound | CAS 79887-12-0 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. This compound | C15H20 | CID 2775128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 1-Ethynyl-4-heptylbenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 1-ethynyl-4-heptylbenzene (CAS No. 79887-12-0), a disubstituted aromatic compound of significant interest in organic synthesis, materials science, and pharmaceutical development. The molecule's unique architecture, featuring a rigid phenylacetylene core coupled with a flexible, lipophilic heptyl chain, makes it a versatile building block. This document details its fundamental physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, predicts its spectroscopic signature, and explores its key applications. The protocols and workflows described herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this terminal alkyne in advanced molecular construction.

Introduction: The Strategic Value of Substituted Phenylacetylenes

Phenylacetylenes, particularly those with long alkyl chains like this compound, represent a crucial class of organic intermediates. Their utility stems from the convergence of two distinct and highly valuable molecular features:

-

The Terminal Alkyne: This functional group is a cornerstone of modern synthetic chemistry. It is exceptionally versatile, participating in a host of high-yield transformations, including carbon-carbon bond-forming reactions (e.g., Sonogashira coupling), cycloadditions (e.g., "click" chemistry), and metallation-addition sequences. Its linear geometry also imparts specific conformational characteristics to larger molecules.

-

The 4-Heptyl Group: This long, nonpolar alkyl chain imparts significant solubility in organic solvents and can induce self-assembly or liquid crystalline behavior in appropriately designed molecules. In a pharmaceutical context, such a lipophilic tail can be critical for modulating pharmacokinetic properties like membrane permeability and protein binding.

The strategic placement of these groups in a 1,4-disubstituted pattern on a benzene ring creates a rigid, rod-like molecular scaffold. This guide serves to elucidate the properties and synthetic potential of this powerful building block.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 200.32 g/mol | [1][2] |

| Exact Mass | 200.156500638 Da | [2] |

| Molecular Formula | C₁₅H₂₀ | [1][2][3] |

| CAS Number | 79887-12-0 | [1][2][3][4] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-heptylphenylacetylene | [2] |

| SMILES | CCCCCCCC1=CC=C(C=C1)C#C | [2][3] |

| InChIKey | CFWOIXKFXVUJPA-UHFFFAOYSA-N | [2][3] |

| Specific Gravity | 0.90 | [1] |

| Storage Condition | 2-8°C | [1] |

Molecular Structure

The structure of this compound is defined by its aromatic core and two opposing substituents, which dictates its reactivity and physical behavior.

Synthesis and Mechanistic Insights

The synthesis of this compound is most reliably achieved via palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the preeminent method, valued for its high efficiency and functional group tolerance.

Primary Synthetic Route: Sonogashira Cross-Coupling

The Sonogashira reaction provides a direct and powerful method for forming the C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. For this target molecule, the most logical approach involves coupling a 4-heptyl-substituted aryl halide with a protected or terminal acetylene source.

Causality of Reagent Choice:

-

Aryl Halide (1-bromo-4-heptylbenzene or 1-iodo-4-heptylbenzene): Iodides are more reactive than bromides, allowing for milder reaction conditions and lower catalyst loadings. However, bromides are often more commercially attractive and stable.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): These catalysts are essential for the catalytic cycle. The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

-

Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide is crucial for activating the alkyne through the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to neutralize the hydrogen halide (HX) generated during the reaction, preventing catalyst deactivation and driving the reaction to completion. It also serves as the solvent in many cases.

-

Acetylene Source (Ethynyltrimethylsilane): Using a protected alkyne like ethynyltrimethylsilane (TMS-acetylene) is a common and effective strategy. It prevents self-coupling of the terminal alkyne (Glaser coupling) and is less hazardous than acetylene gas. The TMS group is easily removed in a subsequent step.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful synthesis and purification should yield a product with the expected spectroscopic profile outlined in Section 4.

Step 1: Sonogashira Coupling of 1-Iodo-4-heptylbenzene with TMS-acetylene

-

To a dry, nitrogen-flushed Schlenk flask, add 1-iodo-4-heptylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add degassed triethylamine (approx. 0.2 M solution based on the aryl iodide).

-

Stir the mixture to achieve a homogenous suspension.

-

Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Stir the reaction at room temperature for 12 hours or until TLC/GC-MS analysis indicates complete consumption of the starting aryl iodide.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salts and catalyst residues.

-

Concentrate the filtrate under reduced pressure to yield the crude TMS-protected product.

Step 2: Deprotection to Yield the Terminal Alkyne

-

Dissolve the crude intermediate from Step 1 in a mixture of methanol and tetrahydrofuran (2:1 v/v).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvent in vacuo.

-

Add water to the residue and extract the product with diethyl ether or hexanes (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (eluting with hexanes) to afford this compound as a pure compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data for this compound are detailed below, providing a benchmark for validating synthetic outcomes.

| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Alkyne-H | δ ≈ 3.0-3.1 ppm (singlet) | The acetylenic proton is deshielded by the π-system but shielded by the anisotropic magnetic field of the triple bond. |

| Aromatic-H | δ ≈ 7.2-7.5 ppm (two doublets) | Protons on the benzene ring in a 1,4-disubstituted pattern typically appear as two distinct doublets (an AA'BB' system). | |

| Benzylic-CH₂ | δ ≈ 2.6 ppm (triplet) | The methylene group directly attached to the aromatic ring is deshielded. | |

| Alkyl-CH₂ | δ ≈ 1.2-1.6 ppm (multiplets) | The internal methylene groups of the heptyl chain have overlapping signals in this region. | |

| Terminal-CH₃ | δ ≈ 0.9 ppm (triplet) | The terminal methyl group of the heptyl chain is the most shielded proton. | |

| ¹³C NMR | Alkyne-C (Internal) | δ ≈ 84 ppm | The sp-hybridized carbon attached to the benzene ring. |

| Alkyne-C (Terminal) | δ ≈ 77 ppm | The sp-hybridized carbon bearing the acetylenic proton. | |

| Aromatic-C | δ ≈ 120-145 ppm | Four distinct signals are expected for the aromatic carbons due to symmetry. | |

| Alkyl-C | δ ≈ 14-36 ppm | Signals corresponding to the seven carbons of the heptyl chain. | |

| FT-IR | ≡C-H Stretch | ν ≈ 3300 cm⁻¹ (sharp, strong) | A highly characteristic absorption for a terminal alkyne. |

| C≡C Stretch | ν ≈ 2110 cm⁻¹ (sharp, weak-medium) | This absorption confirms the presence of the carbon-carbon triple bond. | |

| C-H (sp²) Stretch | ν ≈ 3030-3100 cm⁻¹ | Aromatic C-H stretching. | |

| C-H (sp³) Stretch | ν ≈ 2850-2960 cm⁻¹ | Aliphatic C-H stretching from the heptyl group. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 200.1565 | Confirms the molecular weight and elemental composition (C₁₅H₂₀). |

Key Applications & Reaction Chemistry

The synthetic utility of this compound is centered on the reactivity of its terminal alkyne. This functional group serves as a versatile handle for constructing more complex molecular architectures.

Application in Materials Science: Liquid Crystal Synthesis

The rigid, rod-like shape of this compound makes it an ideal precursor for liquid crystals.[5] The phenylacetylene core provides the necessary structural rigidity (mesogenic unit), while the heptyl chain acts as a flexible tail that promotes the formation of ordered, fluid phases. The terminal alkyne can be further elaborated, for example, through dimerization or coupling with other mesogenic units, to create advanced liquid crystalline materials for display technologies.[5]

Application in Bioconjugation: "Click" Chemistry

The terminal alkyne is one half of the most prominent "click" reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is exceptionally robust, high-yielding, and orthogonal to most biological functional groups, making it ideal for drug development and bioconjugation. This compound can be readily "clicked" onto molecules bearing an azide group (e.g., peptides, probes, or drug scaffolds) to introduce a lipophilic tail, thereby creating a new molecular entity with modified properties.

Safety, Handling, and Storage

Professionals handling this compound must adhere to strict safety protocols. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on structurally related chemicals.

-

Hazards: Compounds of this class are typically classified as irritants.[1] Expect potential irritation to the eyes, skin, and respiratory system.[1][6]

-

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles that adhere to EN166 standards.

-

Handle with impermeable gloves (e.g., nitrile).

-

Wear a lab coat and ensure no skin is exposed.

-

-

Handling:

-

Storage:

Conclusion

This compound is a synthetically valuable and strategically designed organic compound. Its combination of a reactive terminal alkyne handle and a property-modifying lipophilic chain makes it a powerful building block for a range of applications, from the rational design of liquid crystals to the construction of complex bioactive molecules. The synthetic and characterization protocols detailed in this guide provide a robust framework for researchers to confidently incorporate this versatile intermediate into their development programs.

References

-

Matrix Fine Chemicals. This compound | CAS 79887-12-0. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2775129, 1-Ethynyl-4-hexylbenzene. [Link]

-

NovaChemistry. This compound, CasNo.79887-12-0. [Link]

-

ChemBK. Benzene, 1-ethynyl-4-heptyl-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2775128, this compound. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 1-Ethynyl-4-pentylbenzene. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C15H20 | CID 2775128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 79887-12-0 [matrix-fine-chemicals.com]

- 4. This compound, CasNo.79887-12-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

1-Ethynyl-4-heptylbenzene chemical properties

An In-depth Technical Guide to 1-Ethynyl-4-heptylbenzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a versatile aromatic alkyne intermediate. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core chemical properties, established synthetic protocols, reactivity, and key applications of this compound, grounding all claims in authoritative references.

Introduction and Molecular Overview

This compound (also known as 4-heptylphenylacetylene) is a disubstituted benzene derivative featuring a terminal alkyne group and a linear seven-carbon alkyl chain. Its unique molecular architecture, combining a rigid aromatic core and a reactive ethynyl group with a flexible, lipophilic heptyl chain, makes it a valuable building block in several advanced scientific fields. The interplay between these structural components dictates its physical properties, reactivity, and utility as a precursor in the synthesis of more complex molecular systems.

This molecule is particularly significant in materials science as a precursor for liquid crystals and in medicinal chemistry as a synthon for creating novel therapeutic agents.[1][2] Its CAS registry number is 79887-12-0.[3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, purification, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-heptylphenylacetylene, 1-heptyl-4-ethynylbenzene | [3] |

| CAS Number | 79887-12-0 | [3][4] |

| Molecular Formula | C₁₅H₂₀ | [3][5] |

| Molecular Weight | 200.32 g/mol | [3] |

| Specific Gravity | 0.90 g/cm³ | [4] |

| Physical State | Liquid at room temperature (presumed based on analogs) | [6] |

| Storage Condition | 2-8°C | [4] |

| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C#C | [3] |

| InChIKey | CFWOIXKFXVUJPA-UHFFFAOYSA-N | [3][5] |

Synthesis and Purification: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[7] The causality behind this choice lies in its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[8][9]

Reaction Principle and Mechanism

The synthesis involves the palladium- and copper-co-catalyzed reaction between an appropriate 4-heptyl-substituted aryl halide (e.g., 1-bromo- or 1-iodo-4-heptylbenzene) and a source of the ethynyl group, such as trimethylsilylacetylene (TMSA), followed by deprotection.

The mechanism, while not fully elucidated, is understood to involve two interconnected catalytic cycles:[7][10]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. Reductive elimination follows, yielding the final product and regenerating the Pd(0) catalyst.[7]

-

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form the crucial copper(I) acetylide intermediate, which increases the nucleophilicity of the alkyne for the transmetalation step.[10]

The workflow for this synthesis is depicted below.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted based on laboratory safety standards and specific reactant purities.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-heptylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N, 3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Deprotection: Upon completion, cool the mixture and add a solution of potassium carbonate (K₂CO₃, 2.0 eq) in methanol. Stir for an additional 2-4 hours at room temperature to cleave the TMS protecting group.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluent: hexane or petroleum ether) to yield the pure product.

Spectral Data and Structural Characterization

Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | Acetylenic proton (≡C-H) | ~3.0-3.4 ppm (singlet) |

| Aromatic protons (Ar-H) | ~7.1-7.5 ppm (two doublets, AA'BB' system) | |

| Benzylic protons (-CH₂-Ar) | ~2.6 ppm (triplet) | |

| Heptyl chain protons (-CH₂-) | ~1.2-1.6 ppm (multiplets) | |

| Terminal methyl protons (-CH₃) | ~0.9 ppm (triplet) | |

| ¹³C NMR | Alkynyl carbons (-C ≡C H) | ~77 ppm and ~84 ppm |

| Aromatic carbons (Ar-C) | ~120-135 ppm (multiple signals) | |

| Heptyl chain carbons (-CH₂-, -CH₃) | ~14-36 ppm (multiple signals) | |

| FT-IR | ≡C-H stretch (terminal alkyne) | 3280-3320 cm⁻¹ (sharp, strong)[11] |

| C≡C stretch | 2100-2140 cm⁻¹ (weak to medium)[11] | |

| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 200 |

| Key Fragments | m/z = 91 (tropylium ion), loss of alkyl fragments |

Note: NMR shifts are approximate and can vary based on the solvent used (e.g., CDCl₃).[12]

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by its terminal alkyne functional group, making it a versatile intermediate for further molecular elaboration.

-

Sonogashira Coupling: The molecule can act as the alkyne component in subsequent Sonogashira reactions to create more complex diarylacetylene (tolane) structures, which are central to liquid crystal synthesis.[2]

-

Click Chemistry (CuAAC): It readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is highly efficient and is a cornerstone of bioconjugation and medicinal chemistry.[13]

-

Glaser Homocoupling: In the presence of a copper catalyst (e.g., CuCl) and an oxidant like air or oxygen, it can undergo oxidative homocoupling to form 1,4-bis(4-heptylphenyl)buta-1,3-diyne. This side reaction is often minimized in Sonogashira coupling by using an inert atmosphere.[10]

-

Hydration: Acid-catalyzed hydration of the alkyne group, typically using Markovnikov's rule, would yield 1-(4-heptylphenyl)ethan-1-one (a substituted acetophenone). Anti-Markovnikov hydration can also be achieved with specific reagents.[14]

Applications in Research and Development

Materials Science: Liquid Crystals

The primary application of this compound is in the synthesis of liquid crystals (LCs).[1] Molecules with rigid, linear (calamitic) structures are prerequisites for forming liquid crystalline phases. The 4-ethynylphenyl core provides this rigidity, while the terminal alkyne allows for the extension of the π-conjugated system via Sonogashira coupling to create tolane-based structures.[2] The heptyl chain provides the necessary flexibility and influences the transition temperatures and type of mesophase formed.[15] These materials are critical for advanced technologies like:

-

Liquid Crystal Displays (LCDs)

-

Organic Light-Emitting Diodes (OLEDs)[2]

-

Blue Phase Liquid Crystals[15]

-

Photoluminescent and photoconductive materials[16]

Drug Discovery and Medicinal Chemistry

In drug discovery, the terminal alkyne is a highly valued functional handle. This compound serves as a synthon to introduce the 4-heptylphenyl moiety into a target molecule. This lipophilic group can modulate a compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. The alkyne's utility in robust reactions like CuAAC and Sonogashira coupling makes it an ideal tool for building libraries of complex molecules for biological screening.[1][17] Alkynes are present in several marketed drugs, highlighting their importance in pharmaceutical development.[14]

Safety and Handling

As with any reactive chemical, proper safety protocols must be followed when handling this compound.

-

Hazards: The compound is classified as an irritant, potentially causing irritation to the eyes, respiratory system, and skin.[4] Alkynes, as a class, are generally flammable.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[18][19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Keep away from ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[4]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not allow it to enter drains.[19]

References

-

BYJU'S. Sonogashira Coupling.

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling.

-

Organic Chemistry Portal. Sonogashira Coupling.

-

SATHEE - IIT Kanpur. Chemistry Alkynes.

-

ResearchGate. The Sonogashira coupling reaction mechanism.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2775128, this compound.

-

ChemBK. Benzene, 1-ethynyl-4-heptyl-.

-

The Royal Society of Chemistry. Supporting Information for an article.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2775129, 1-Ethynyl-4-hexylbenzene.

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science.

-

Matrix Fine Chemicals. This compound | CAS 79887-12-0.

-

Carl ROTH. H₂N-PEG4-Alkyne - Safety Data Sheet.

-

Glen Research. SAFETY DATA SHEET Alkyne-NHS Ester.

-

Sigma-Aldrich. 1-Ethyl-4-ethynylbenzene 98.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2775115, 1-Eth-1-ynyl-4-(heptyloxy)benzene.

-

BenchChem. mass spectrometry analysis of "1-Ethynyl-4-dodecyloxybenzene" derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 1-Ethynyl-4-pentylbenzene.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136752, 1-Ethynyl-4-nitrobenzene.

-

BenchChem. Application Notes and Protocols: "1-Ethynyl-4-dodecyloxybenzene" in the Synthesis of Luminescent Liquid Crystals.

-

NIST. Benzene, 1-ethynyl-4-nitro-.

-

iChemical. 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 174446608, 1-Ethyl-4-[2-(3-heptylphenyl)ethynyl]benzene.

-

NovaChemistry. This compound, CasNo.79887-12-0.

-

MedChemExpress. 1-Ethyl-4-ethynylbenzene.

-

Sigma-Aldrich. 1-Ethyl-4-ethynylbenzene 98.

-

ResearchGate. Effect of 1-ethynyl-4-(trifluoromethyl) benzene on polymer network liquid crystal.

-

MDPI. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition.

-

MDPI. Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions.

-

Spiro Academy. ALKYNES, AROMATIC HYDROCARBONS OR ARENES.

-

Wikipedia. Alkyne.

-

ChemicalBook. 1-Eth-1-ynyl-4-propylbenzene synthesis.

-

ResearchGate. FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,...

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C15H20 | CID 2775128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS 79887-12-0 [matrix-fine-chemicals.com]

- 6. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Alkyne - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. carlroth.com [carlroth.com]

- 19. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to 1-Ethynyl-4-heptylbenzene: Synonyms, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-heptylbenzene is a disubstituted aromatic hydrocarbon that is of significant interest to researchers in materials science and synthetic organic chemistry. Its rigid, rod-like structure, conferred by the phenylacetylene core, and the long alkyl chain make it a valuable building block for the synthesis of liquid crystals and other functional organic materials. This guide provides a comprehensive overview of its nomenclature, a detailed synthesis protocol, and a discussion of its current and potential applications.

While this compound is a well-defined chemical entity, it is primarily known within the scientific community by its systematic and semi-systematic names rather than by any specific trade names. This is indicative of its role as a specialized research chemical and a versatile intermediate in multi-step synthetic pathways, rather than a mass-produced, end-user product.

Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research and safety. This compound is identified by a variety of synonyms and database identifiers, which are crucial for accurate sourcing and regulatory compliance.

Synonyms and Systematic Names

The most commonly encountered names for this compound are derived from systematic IUPAC nomenclature and common chemical naming conventions. These include:

-

This compound : The preferred IUPAC name.

-

4-Heptylphenylacetylene : A widely used and accepted common name.[1]

-

p-Ethynylheptylbenzene : Denoting the para substitution on the benzene ring.

-

1-Heptyl-4-ethynylbenzene : An alternative numbering of the substituents.

-

Benzene, 1-ethynyl-4-heptyl- : A format often used in chemical databases.

A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 79887-12-0[1][2][3] |

| Molecular Formula | C₁₅H₂₀[1][3] |

| Molecular Weight | 200.32 g/mol [1] |

| InChI | InChI=1S/C15H20/c1-3-5-6-7-8-9-15-12-10-14(4-2)11-13-15/h2,10-13H,3,5-9H2,1H3[1] |

| InChIKey | CFWOIXKFXVUJPA-UHFFFAOYSA-N[1][3] |

| SMILES | CCCCCCCC1=CC=C(C=C1)C#C[1][3] |

| PubChem CID | 2775128[1] |

| Other Synonyms | 4-n-Heptylphenylacetylene, 1-ethynyl-4-heptyl-benzene, MFCD00173882, SCHEMBL948801[1] |

Trade Names

A thorough investigation of commercial chemical supplier databases and scientific literature reveals a notable absence of specific trade names for this compound. It is typically marketed and sold under its chemical name, often appended with a purity grade (e.g., this compound, 98%). This lack of branding underscores its primary use as a laboratory-scale reagent and a building block for further chemical synthesis, where the chemical identity itself is the key piece of information for the end-user.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction.[4][5] This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The following is a detailed, two-step protocol that represents a common and reliable synthetic route.

Step 1: Sonogashira Coupling of 1-Bromo-4-heptylbenzene with Ethynyltrimethylsilane

The first step involves the coupling of a suitable aryl halide, such as 1-bromo-4-heptylbenzene, with a protected terminal alkyne, ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.

Diagram of the Sonogashira Coupling Reaction:

Caption: Sonogashira coupling of 1-bromo-4-heptylbenzene and ethynyltrimethylsilane.

Experimental Protocol:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-heptylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagents: Add degassed triethylamine (a suitable solvent and base, approximately 5 mL per mmol of aryl bromide). To the stirring mixture, add ethynyltrimethylsilane (1.2 eq) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of diethyl ether.

-

Extraction: Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (4-heptylphenylethynyl)trimethylsilane.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain the pure silyl-protected alkyne.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) species, which is the active catalyst in the Sonogashira coupling, is sensitive to oxidation. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.

-

Copper(I) Iodide Co-catalyst: Copper(I) iodide acts as a co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly increases the reaction rate.

-

Triethylamine: Triethylamine serves as both a solvent and a base. As a base, it deprotonates the terminal alkyne to form the reactive acetylide anion. It also scavenges the hydrogen bromide that is formed as a byproduct of the reaction.

-

TMS Protecting Group: The use of ethynyltrimethylsilane prevents the homocoupling of the terminal alkyne, a common side reaction under Sonogashira conditions.[6]

Step 2: Deprotection of (4-Heptylphenylethynyl)trimethylsilane

The final step is the removal of the trimethylsilyl protecting group to yield the desired terminal alkyne, this compound. This is typically achieved by treatment with a fluoride source or a base.

Diagram of the Deprotection Reaction:

Caption: Deprotection of the silyl-protected alkyne to yield the final product.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified (4-heptylphenylethynyl)trimethylsilane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol in a round-bottom flask with a magnetic stir bar.

-

Deprotection Reagent: Add a deprotecting agent. Common choices include:

-

Tetrabutylammonium fluoride (TBAF): Add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirring solution at room temperature.

-

Potassium carbonate: Add potassium carbonate (2.0 eq) to a solution of the silyl-protected alkyne in methanol.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with a non-polar organic solvent such as diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the solution under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after extraction.

Causality Behind Experimental Choices:

-

Fluoride Source (TBAF): The high affinity of the fluoride ion for silicon makes TBAF a very effective and mild reagent for cleaving the silicon-carbon bond.[7][8]

-

Base (Potassium Carbonate): In a protic solvent like methanol, a base such as potassium carbonate can also facilitate the cleavage of the Si-C bond. This method is often more economical than using TBAF.

Applications in Research and Development

The unique molecular architecture of this compound makes it a valuable intermediate in the synthesis of advanced materials and potentially in the development of new pharmaceuticals.

Liquid Crystals

The primary application of this compound and its analogs is in the synthesis of liquid crystals.[4] The rigid phenylacetylene core provides the necessary structural anisotropy, while the flexible heptyl chain helps to induce and stabilize liquid crystalline phases. These molecules can be further functionalized to create materials for liquid crystal displays (LCDs) and other optoelectronic devices.[9][10][11][12] The ethynyl group is a key functional handle that allows for the extension of the conjugated system through further coupling reactions, enabling the fine-tuning of the material's optical and electronic properties.[13]

Organic Electronics

The extended π-conjugation of molecules derived from this compound makes them promising candidates for applications in organic electronics.[4] These materials can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to synthesize well-defined molecular structures with tailored electronic properties is a key advantage of using building blocks like this compound.

Drug Development

While direct applications in drug development are less documented, the phenylacetylene moiety is present in some biologically active compounds. This compound can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.[2][4][14] The Sonogashira coupling reaction is a widely used tool in medicinal chemistry for the synthesis of natural products and their analogs.[15]

Conclusion

This compound is a versatile and important chemical compound for researchers at the forefront of materials science and organic synthesis. While it is not known by any trade names, its systematic and common names are well-established in the scientific literature. The Sonogashira coupling provides a reliable and efficient route for its synthesis, and its unique molecular structure makes it a valuable building block for the creation of liquid crystals, organic electronic materials, and potentially novel pharmaceuticals. A thorough understanding of its nomenclature, synthesis, and applications is essential for its effective use in research and development.

References

-

This compound, CasNo.79887-12-0 NovaChemistry United Kingdom. [Link]

-

Exploring the Synthesis and Applications of 1-Ethynyl-4-pentylbenzene. [Link]

-

This compound | CAS 79887-12-0 - Matrix Fine Chemicals. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. [Link]

-

Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

This compound | C15H20 | CID 2775128 - PubChem. [Link]

-

Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions - MDPI. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]

-

Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

PDF 1014.01 K - International Journal of New Chemistry. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]

-

(PDF) Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water - ResearchGate. [Link]

-

Deprotection of Silyl Ethers - Gelest Technical Library. [Link]

-

Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs) - Jetir.Org. [Link]

-

Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions | Request PDF - ResearchGate. [Link]

-

Applications of liquid crystals beyond display technology. [Link]

-

Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals | Request PDF - ResearchGate. [Link]

-

Application of Reactive Liquid Crystal in Liquid Crystal Display - CIOCoverage. [Link]

Sources

- 1. This compound | C15H20 | CID 2775128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.79887-12-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 3. This compound | CAS 79887-12-0 [matrix-fine-chemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. Applications of liquid crystals beyond display technology | NYU Tandon School of Engineering [engineering.nyu.edu]

- 11. ciocoverage.com [ciocoverage.com]

- 12. dakenchem.com [dakenchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Whitepaper: A Technical Guide to the Synthesis of 4-heptylphenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthetic routes to 4-heptylphenylacetylene, a key intermediate in the synthesis of liquid crystals, organic electronics, and pharmaceutical compounds. We will delve into the prevalent synthetic strategies, with a primary focus on the Sonogashira cross-coupling reaction. This document will provide detailed, field-tested protocols, explain the underlying mechanistic principles, and offer insights into optimizing reaction conditions for high yield and purity. All methodologies are presented to be self-validating, with integrated troubleshooting and safety considerations.

Introduction: The Significance of 4-heptylphenylacetylene

4-heptylphenylacetylene is a disubstituted alkyne that serves as a versatile building block in organic synthesis. Its rigid, linear structure, conferred by the acetylene unit, coupled with the lipophilic heptyl chain, makes it a valuable component in the design of molecules with specific architectural and electronic properties. These applications primarily include:

-

Liquid Crystals: The rod-like shape of molecules derived from 4-heptylphenylacetylene is crucial for the formation of liquid crystalline phases.

-

Organic Electronics: As a precursor to conjugated polymers and oligomers, it plays a role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Pharmaceuticals: The phenylacetylene motif is present in various biologically active compounds, and the heptyl group can be used to tune lipophilicity and membrane permeability.[1]

The synthesis of this compound, therefore, is of significant interest to a broad range of chemical scientists. This guide will focus on providing a robust and reproducible methodology for its preparation.

Primary Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most common and efficient method for the synthesis of 4-heptylphenylacetylene is the Sonogashira cross-coupling reaction.[2][3][4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[2][4] In our case, this involves the coupling of 1-heptyne with a 4-halophenyl derivative, typically 4-iodoaniline or a related compound.

Mechanistic Overview

The Sonogashira coupling is a palladium-catalyzed reaction that also requires a copper(I) co-catalyst.[3][4][5] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]

Diagram of the Sonogashira Coupling Catalytic Cycle:

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Expertise & Experience: The choice of palladium catalyst, ligand, copper source, and base are all critical for a successful reaction.[5] While many variations exist, a common and effective combination is Tetrakis(triphenylphosphine)palladium(0) as the catalyst, copper(I) iodide as the co-catalyst, and an amine base such as triethylamine or diisopropylamine, which also often serves as the solvent.[4][5] The base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide species.[7]

Detailed Experimental Protocol

This protocol is based on a common literature procedure for the synthesis of a related compound, adapted for 4-heptylphenylacetylene.[5][8]

Materials:

-

4-Iodoaniline

-

1-Heptyne

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂][8]

-

Copper(I) iodide (CuI)[8]

-

Triethylamine (TEA) or Diisopropylamine[5]

-

Tetrahydrofuran (THF) or Toluene[5]

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Inert Atmosphere: Set up a two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet for argon or nitrogen. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the degradation of the catalyst and the oxidative coupling of the alkyne.[4][8]

-

Reagent Addition: To the flask, add 4-iodoaniline (1.0 eq), copper(I) iodide (0.025-0.05 eq), and the palladium catalyst (0.025-0.05 eq).[5]

-

Solvent and Base: Add a degassed solvent such as THF or toluene and the amine base (e.g., triethylamine or diisopropylamine).[5]

-

Alkyne Addition: Add 1-heptyne (1.1-1.2 eq) to the reaction mixture dropwise via a syringe. An excess of the alkyne is used to ensure complete consumption of the more expensive aryl iodide.[5]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 70-100 °C, depending on the reactivity of the aryl halide.[3][5][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with a solvent like diethyl ether and filter through a pad of Celite® to remove the catalyst and copper salts.[5]

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[5]

-

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-heptylphenylacetylene.[5]

Trustworthiness: This protocol is self-validating through the use of TLC to monitor reaction completion. The disappearance of the starting material (4-iodoaniline) spot and the appearance of a new product spot indicates a successful reaction.[8] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Quantitative Data Summary:

| Parameter | Value |

| Reactants | 4-Iodoaniline, 1-Heptyne |

| Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ |

| Co-catalyst | Copper(I) iodide |

| Base/Solvent | Triethylamine or Diisopropylamine/THF or Toluene |

| Reaction Temperature | Room Temperature to 100 °C[3][5][8] |

| Reaction Time | 3-10 hours[5][8] |

| Typical Yield | 89-95%[5][8] |

Alternative Synthetic Routes

While the Sonogashira coupling is the most prevalent method, other synthetic strategies can be employed.

Castro-Stephens Coupling

The Castro-Stephens coupling involves the reaction of a copper(I) acetylide with an aryl iodide.[9][10][11] This reaction is typically carried out in a solvent such as pyridine at elevated temperatures.[9] While it is a useful reaction, it often requires stoichiometric amounts of the copper acetylide and harsher reaction conditions compared to the Sonogashira coupling.[9][12]

Synthesis via a Grignard Reagent

Another approach involves the formation of a Grignard reagent from a 4-heptylhalobenzene, followed by a reaction with a haloalkyne. A related method is the reaction of phenylacetylene with a Grignard reagent like methylmagnesium bromide to form a magnesium acetylide, which can then react with an appropriate electrophile.[13] However, these methods can be less direct and may have a more limited substrate scope for the synthesis of 4-heptylphenylacetylene.

Diagram of Synthetic Workflow Comparison:

Caption: Comparison of synthetic routes to 4-heptylphenylacetylene.

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Copper(I) Iodide: CuI is a skin and eye irritant.

-

Triethylamine and Diisopropylamine: These are corrosive and flammable liquids with strong odors. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: THF and toluene are flammable and have associated health risks.

-

Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Cross-coupling reactions can also be exothermic, and appropriate precautions should be taken, especially on a larger scale.[14]

Conclusion

The synthesis of 4-heptylphenylacetylene is most effectively achieved through the Sonogashira cross-coupling reaction. This method offers high yields, mild reaction conditions, and a broad substrate scope. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in materials science and medicinal chemistry.

References

-

NROChemistry. Sonogashira Coupling. Retrieved from [Link]

-

Scribd. Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

- Chen, H., Ai, Z., & Liao, X. (2024).

- Yorimitsu, H., Tang, J., Okada, K., Shinokubo, H., & Oshima, K. (1998). Manganese-catalyzed Phenylation of Acetylenic Compounds with a Phenyl Grignard Reagent. Chemistry Letters, 27(1), 11-12.

-

Wikipedia. Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

- Alonso, D. A., & Nájera, C. (2012). "Anti-Michael addition" of Grignard reagents to sulfonylacetylenes: synthesis of alkynes. Organic & Biomolecular Chemistry, 10(37), 7548-7557.

- Pelikán, P., & Herch, P. (1987). GRIGNARD REACTION WITH ACETYLENE IN THF.

-

Allen. The reaction of phenylacetylene with one equivalent of methyl magnesium bromide followed by reaction with benzaldehyde provides. Retrieved from [Link]

- Yue, H., & Diao, T. (2021). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.

-

Chemistry LibreTexts. Sonogashira Coupling. Retrieved from [Link]

-

Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

Wikipedia. Castro–Stephens coupling. Retrieved from [Link]

-

Wiley Online Library. Castro-Stephens Coupling. Retrieved from [Link]

-

chemeurope.com. Castro-Stephens coupling. Retrieved from [Link]

-

Leah4sci. (2019, January 7). Sonogashira coupling. [Video]. YouTube. [Link]

-

The Organic Chemist. (2016, August 10). Sonogashira Coupling Reaction Mechanism. [Video]. YouTube. [Link]

-

ResearchGate. Castro–Stephens coupling | Request PDF. Retrieved from [Link]

-

ResearchGate. An alternative route for the synthesis of 6. | Download Scientific Diagram. Retrieved from [Link]

- Alfonso, I., & Riguera, R. (2015). Supramolecular Assemblies from Poly(phenylacetylene)s. Chemical Reviews, 115(20), 11247-11285.

-

Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

-

Dr. G's Chemistry Help. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. [Video]. YouTube. [Link]

-

Digital Commons@Becker. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Retrieved from [Link]

-

PubMed. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Retrieved from [Link]

-

Rojas Lab. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. [Video]. YouTube. [Link]

-

PubMed. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 10. Castro-Stephens Coupling [drugfuture.com]

- 11. Castro-Stephens_coupling [chemeurope.com]

- 12. researchgate.net [researchgate.net]

- 13. The reaction of phenylacetylene with one equivalent of methyl magnesium bromide followed by reaction with benzaldehyde provides [allen.in]

- 14. engineering.purdue.edu [engineering.purdue.edu]

A Technical Guide to the Safe Handling and Management of 1-Ethynyl-4-heptylbenzene

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Ethynyl-4-heptylbenzene (CAS No. 79887-12-0). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data on the compound's physicochemical properties, inherent hazards, and chemical reactivity. The primary objective is to furnish laboratory personnel with the requisite knowledge to mitigate risks, ensure personal safety, and maintain regulatory compliance. The guide details step-by-step protocols for routine handling, storage, emergency response to spills, and proper waste disposal. A central focus is placed on the unique reactivity of the terminal alkyne functional group, particularly its propensity to form unstable metal acetylides. By integrating field-proven insights with authoritative data, this document serves as an essential resource for the safe and effective utilization of this compound in a research and development setting.

Compound Identification and Physicochemical Profile

This compound is an aromatic hydrocarbon featuring a terminal alkyne group. This structure imparts specific reactivity that is crucial for its application in synthesis but also dictates its primary handling hazards. A clear understanding of its physical and chemical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| CAS Number | 79887-12-0 | [1][2][3] |

| Molecular Formula | C₁₅H₂₀ | [2][3] |

| Molecular Weight | 200.32 g/mol | [2] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-heptylphenylacetylene | [2] |

| Appearance | Data not specified; likely a liquid or low-melting solid based on analogues. | N/A |

| Boiling Point | Data not available. | N/A |

| Density | Data not available. | N/A |

Hazard Identification and Risk Mitigation

The primary hazards associated with this compound are derived from its aromatic structure and, more significantly, its terminal alkyne functional group. Based on data from the compound's Safety Data Sheet and analogous structures, the following hazards are identified.[1]

GHS Hazard Classification (Inferred):

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)

Core Chemical Hazards

-

Dermal and Ocular Irritation: Direct contact with the skin or eyes is likely to cause irritation. Prolonged exposure may lead to more severe dermal reactions.

-

Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.

-

Reactivity Hazards: The terminal C-H bond on the alkyne group is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases to form a nucleophilic acetylide anion.[4][5][6] More critically, terminal alkynes can react with certain metals, particularly heavy metals like silver (I), copper (I), and mercury (II), to form highly unstable and potentially explosive metal acetylides.[5][6][7] This is the most severe chemical hazard associated with this class of compounds.

Hazard Mitigation Workflow

A systematic approach to risk mitigation is essential before any experimental work begins. This involves a cycle of hazard identification, risk assessment, control implementation, and review.

Caption: Hazard Identification and Mitigation Workflow for this compound.

Engineering and Personal Protective Controls

A multi-layered approach to protection, prioritizing engineering controls over personal protective equipment (PPE), is standard practice for handling hazardous chemicals.[8]

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[9] This is the primary defense against respiratory exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible and unobstructed within the immediate work area.[10]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier of protection and is mandatory for all personnel handling the compound.

-

Eye and Face Protection: Chemical safety goggles with side shields are required at all times. If there is a significant splash hazard, a face shield should be worn in addition to goggles.[9]

-

Skin Protection:

-

Gloves: Chemical-resistant nitrile gloves are the minimum requirement. For prolonged operations or when handling larger quantities, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for integrity before use and replace them immediately if contaminated.[8]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fully fastened.

-

-

Clothing: Long pants and closed-toe shoes are mandatory in the laboratory.[9]

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain chemical stability.

General Handling

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not inhale vapors or aerosols.

-

Practice good housekeeping. Clean up spills promptly and decontaminate work surfaces after use.[10]

-

Never eat, drink, or smoke in the laboratory.[11]

-

Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, especially strong oxidizing agents, strong bases, and salts of heavy metals (e.g., copper, silver, mercury).[7] The formation of explosive acetylides is a primary concern.[5]

Emergency Procedures

Preparedness is key to managing unexpected events such as spills or personnel exposure.

Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol

The response to a spill should be swift and systematic, prioritizing personnel safety.

Caption: Emergency Response Workflow for a this compound Spill.

Waste Management and Disposal

Proper disposal of chemical waste is a legal and ethical responsibility to protect both personnel and the environment.

Step-by-Step Disposal Protocol

This protocol applies to unused material, reaction mixtures, and contaminated consumables.

-

Quenching of Reactive Alkyne (Recommended for Liquid Waste):

-

Rationale: To mitigate the hazard of the terminal alkyne, it can be quenched by converting it to a less reactive species. This step is particularly important if the waste stream may come into contact with incompatible metals.

-

Procedure: In a suitable container within a chemical fume hood, slowly add a small amount of a proton source, such as isopropanol or methanol, to the liquid waste with gentle stirring.[12] This protonates any acetylide anion that may have formed and dilutes the reactive alkyne.

-

-

Waste Collection:

-

Transfer all waste containing this compound (quenched or unquenched liquids, contaminated solids like silica gel or filter paper) into a designated, leak-proof, and clearly labeled hazardous waste container.[13]

-

The label must read "Hazardous Waste" and include the full chemical name "this compound" and list all other constituents of the waste stream.[11]

-

-

Segregation and Storage:

-

Store the sealed waste container in a designated satellite accumulation area.

-

Crucially, ensure this waste is segregated from waste streams containing heavy metals to prevent the potential formation of explosive acetylides.[7]

-

-

Disposal:

-

Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in the regular trash.[14]

-

Decontamination of Glassware

-

Initial Rinse: Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue.

-

Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous liquid waste.[12][13]

-

Final Cleaning: After the initial rinse, the glassware can be cleaned using standard laboratory detergents.

Conclusion

This compound is a valuable reagent whose safe use is predicated on a thorough understanding of its specific chemical hazards. The primary risks—irritation and the formation of explosive acetylides—can be effectively managed through the consistent application of robust safety protocols. By prioritizing engineering controls, mandating correct PPE, and adhering to the detailed procedures for handling, storage, and waste disposal outlined in this guide, researchers can confidently and safely incorporate this compound into their workflows. A proactive safety culture, where every individual takes responsibility for their actions and the safety of their colleagues, remains the most critical element in preventing laboratory incidents.

References

-

MDPI. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 11: Properties and Reactions of Alkynes. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 18). 9.7: Alkyne Acidity - Formation of Acetylide Anions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775128, this compound. Retrieved from [Link]

-

Lumen Learning. (n.d.). Alkyne Acidity: Formation of Acetylide Anions. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 79887-12-0. Retrieved from [Link]

-

Allen. (n.d.). Acetylide: Structure, Synthesis, Reactions and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of terminal alkynes regulated by precursor design. Retrieved from [Link]

-

BYJU'S. (n.d.). Acetylide. Retrieved from [Link]

-

ACS Publications. (2026, January 16). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Retrieved from [Link]

-

Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued. Retrieved from [Link]

-

Kean University. (n.d.). NJCSTM Basic Laboratory Safety Guidelines. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 03: General Safety Principles and Practices. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

-

Kansas State University. (2023, April 25). Laboratory Safety. Retrieved from [Link]

Sources

- 1. canbipharm.com [canbipharm.com]

- 2. This compound | C15H20 | CID 2775128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 79887-12-0 [matrix-fine-chemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkyne Acidity: Formation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Laboratory Safety Manual [ehs.cornell.edu]

- 9. kean.edu [kean.edu]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. Laboratory Safety [plantpath.k-state.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 14. nems.nih.gov [nems.nih.gov]

An In-depth Technical Guide to 1-Ethynyl-4-heptylbenzene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Ethynyl-4-heptylbenzene, a molecule of significant interest in the fields of materials science and synthetic chemistry. While a singular "discovery" event for this specific compound is not prominently documented, its existence and utility are a direct result of the advancements in cross-coupling reactions, particularly the Sonogashira coupling, which revolutionized the synthesis of aryl alkynes. This document will delve into the logical synthesis, physicochemical properties, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Contextual History: The Advent of Aryl Alkynes through Sonogashira Coupling

The history of this compound is intrinsically linked to the development of efficient methods for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. The breakthrough came in 1975 with the report of the Sonogashira coupling by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara.[1] This reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis.[1][2][3] Its mild reaction conditions and broad functional group tolerance have made previously inaccessible molecules, like long-chain alkyl-substituted phenylacetylenes, readily available for research and development.[4][5]

The emergence of compounds like this compound is therefore a testament to the power of this synthetic method, enabling the exploration of their use as key intermediates in the creation of advanced materials and complex organic molecules.[6]

Synthesis of this compound: The Sonogashira Coupling Approach

The most logical and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide. For the synthesis of the target molecule, this would involve the reaction of 4-heptyl-1-iodobenzene (or the corresponding bromide) with a protected or terminal acetylene source.

Reaction Scheme:

The choice of reagents and conditions for a successful Sonogashira coupling is critical and based on a well-understood mechanistic framework.

-

Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is traditionally used.[3][7] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product. The copper co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][8]

-

Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium catalyst and modulate its reactivity.

-

Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[8]

-

Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and catalyst deactivation.[9]

-

Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[2] Aryl iodides are the most reactive and often allow for milder reaction conditions.

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The catalytic cycles of the Sonogashira coupling.

This protocol provides a self-validating system for the synthesis of this compound.

Materials:

-

4-Heptyl-1-iodobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-